N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide
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Overview
Description
N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to a phenyl ring, which is further connected to a thiophene ring through a carboxamide linkage. The compound’s molecular formula is C20H23NO2S, and it has a molecular weight of approximately 341.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophene with cyclohexyl isocyanate to form the intermediate compound, which is then reacted with N-methylphenylcarboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylfuran-2-carboxamide
- N-{[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl}-2-thiophenecarboxamide
- N-(1-cyclohexylcarbamoyl-2-phenyl-vinyl)-benzamide
Uniqueness
N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a cyclohexylcarbamoyl group with a thiophene ring makes it particularly interesting for various scientific and industrial applications .
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c1-21(19(23)17-12-7-13-24-17)16-11-6-5-10-15(16)18(22)20-14-8-3-2-4-9-14/h5-7,10-14H,2-4,8-9H2,1H3,(H,20,22) |
InChI Key |
NLNQAJDQQONLJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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